molecular formula C15H12N2O4S B2825190 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid CAS No. 389076-58-8

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid

Cat. No.: B2825190
CAS No.: 389076-58-8
M. Wt: 316.33
InChI Key: VSXWNCFSXXHNAN-UHFFFAOYSA-N
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Description

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a thiourea derivative featuring a benzoyl group attached to the thiourea moiety and a hydroxyl substituent at the 2-position of the benzoic acid backbone.

Properties

IUPAC Name

5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXWNCFSXXHNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dry acetone, under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{2-Hydroxybenzoic acid} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions through coordination with the nitrogen and sulfur atoms of the thiourea moiety . This interaction can influence various biochemical pathways, including those involved in metal ion transport and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiourea Moiety

2-(3-Benzyl-3-methylthioureido)benzoic acid (3g)
  • Structure : Features a benzyl and methyl group on the thiourea nitrogen, with a benzoic acid backbone.
  • Synthesis : Prepared in 61% yield via reaction of anthranilic acid derivatives with carbon disulfide and methyl iodide .
  • Properties :
    • Melting point: 117–119°C.
    • NMR Data: Distinct signals at δ 3.24 (NCH3) and δ 5.19 (CH2Ph) in $^1$H-NMR; carbonyl (CO2H) at δ 169.42 ppm in $^{13}$C-NMR .
Methyl 2-(3-benzoylthioureido)benzoate (MBTB)
  • Structure : Contains a methyl ester instead of a carboxylic acid and a benzoylthioureido group.
  • Synthesis : Efficiently synthesized and characterized via single-crystal X-ray diffraction .
  • Properties : The ester group reduces acidity compared to the carboxylic acid in the target compound, which may influence coordination chemistry or bioavailability.

Halogenated Derivatives

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid
  • Structure : Bromine substituent at the 5-position and an ethoxycarbonyl group on the thiourea.
  • Properties : Molecular weight 347.18; 90% purity. The bromine atom increases molecular weight and may enhance electrophilic reactivity .
  • Comparison : Halogenation typically improves stability and bioactivity but may reduce solubility in polar solvents.
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
  • Structure: Incorporates a thiazolidinone ring and a chlorobenzylidene group.
  • Comparison: The thiazolidinone ring introduces rigidity and π-conjugation, differing from the simpler benzoylthiourea scaffold of the target compound.

Cyclothiomethylated Derivatives

5-(1,3,5-Dithiazinan-5-yl)-2-hydroxybenzoic acid (2d)
  • Structure: Derived from 5-aminosalicylic acid via cyclothiomethylation with CH$2$O and H$2$S.
  • Synthesis : Forms a dithiazinane ring in 32% yield alongside a thiazetidine byproduct .

Key Research Findings

  • Synthetic Efficiency : Acylthioureas like MBTB and bromo/chloro derivatives are synthesized with yields exceeding 60–90%, suggesting robust methodologies applicable to the target compound .
  • Structural Flexibility : Substituents on the thiourea nitrogen (e.g., benzyl, ethoxycarbonyl) modulate electronic properties and intermolecular interactions, as evidenced by NMR and crystallographic data .

Biological Activity

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoylthiourea moiety attached to a 2-hydroxybenzoic acid framework. This unique combination of functional groups contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_{2}O3_{3}S
Molecular Weight270.28 g/mol
SolubilitySoluble in polar solvents
Melting PointNot well-documented

The biological activities of this compound are primarily attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Studies have shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.

Antioxidant Activity

Research indicates that this compound can effectively scavenge reactive oxygen species (ROS). A study demonstrated that at concentrations of 10-100 μM, the compound reduced ROS levels in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies revealed that this compound significantly decreased the expression of inflammatory markers such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory action was dose-dependent, with notable effects observed at concentrations as low as 20 μM.

Antimicrobial Activity

A series of tests against various bacterial strains (e.g., E. coli, S. aureus) showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL. These results indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited an IC50 value of 45 μM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on inflammatory cytokine production.
    • Method : ELISA assays on LPS-treated macrophages.
    • Results : A reduction in TNF-α levels by approximately 60% at a concentration of 50 μM after 24 hours.
  • Study on Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial effectiveness against pathogenic bacteria.
    • Method : Agar diffusion method.
    • Results : Zones of inhibition were observed, with larger zones noted for S. aureus compared to E. coli, suggesting selective antimicrobial activity.

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